Enabling 229-Fold ACAT1 Selectivity: K-604 Derived Exclusively from This Intermediate
The target compound is the essential intermediate for K-604, which inhibits human ACAT1 with an IC50 of 450 nM versus 102.85 µM for ACAT2, yielding a 229-fold selectivity window . In human monocyte-derived macrophages, K-604 inhibits cholesterol esterification with an IC50 of 68.0 nM and enhances cholesterol efflux . This selectivity is fundamentally dependent on the 2-thioether-benzimidazole-piperazine scaffold provided by the target intermediate; alternative starting materials lacking this scaffold fail to yield the pyridylacetamide final product [1]. By comparison, earlier non-selective ACAT inhibitors (e.g., avasimibe) showed <10-fold selectivity between ACAT1 and ACAT2, a shortcoming linked to clinical failures [2].
| Evidence Dimension | ACAT1 vs ACAT2 selectivity of the final drug product enabled by this intermediate |
|---|---|
| Target Compound Data | K-604 IC50 (ACAT1) = 450 nM; IC50 (ACAT2) = 102.85 µM; Selectivity = 229-fold |
| Comparator Or Baseline | Early non-selective ACAT inhibitors (class baseline): selectivity typically <10-fold |
| Quantified Difference | ≥23-fold improvement in selectivity window over class baseline |
| Conditions | Human recombinant ACAT1 and ACAT2 enzyme inhibition assays |
Why This Matters
Procurement of this intermediate is the rate-limiting step for synthesizing K-604 and related selective ACAT1 inhibitors with demonstrated preclinical efficacy in atherosclerosis models.
- [1] US Patent US7214796B2. Process for production of 1-[2-(benzimidazol-2-yl-thio)ethyl]piperazine or salts thereof. 2007. https://patents.google.com/patent/US7214796B2/en. View Source
- [2] Ohshiro T, Tomoda H. Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors as hypolipidemic and antiatherosclerotic drugs. Expert Opin Ther Pat. 2004;14(9):1369-1383. doi:10.1517/13543776.14.9.1369. View Source
